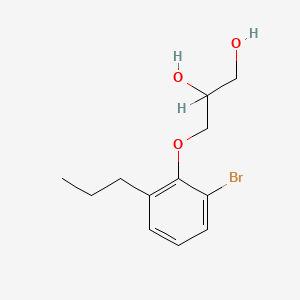

3-(2-Bromo-6-propylphenoxy)-1,2-propanediol

描述

属性

CAS 编号 |

63834-60-6 |

|---|---|

分子式 |

C12H17BrO3 |

分子量 |

289.16 g/mol |

IUPAC 名称 |

3-(2-bromo-6-propylphenoxy)propane-1,2-diol |

InChI |

InChI=1S/C12H17BrO3/c1-2-4-9-5-3-6-11(13)12(9)16-8-10(15)7-14/h3,5-6,10,14-15H,2,4,7-8H2,1H3 |

InChI 键 |

RNKBIXXGAAQHCZ-UHFFFAOYSA-N |

规范 SMILES |

CCCC1=C(C(=CC=C1)Br)OCC(CO)O |

产品来源 |

United States |

准备方法

Preparation Methods of 3-(2-Bromo-6-propylphenoxy)-1,2-propanediol

General Synthetic Strategy

The synthesis of this compound typically follows a multi-step route involving:

- Bromination of 6-propylphenol to introduce the bromine atom at the ortho position relative to the hydroxyl group.

- Nucleophilic substitution or etherification of the brominated phenol with an epoxide or halohydrin derivative of propanediol to form the phenoxy-propanediol structure.

The molecular formula of the compound is consistent with the addition of a bromine atom and a propanediol group to the 6-propylphenol scaffold.

Detailed Preparation Steps

Step 1: Bromination of 6-Propylphenol

- Starting material: 6-propylphenol.

- Bromination agent: Molecular bromine or other brominating agents such as N-bromosuccinimide (NBS).

- Conditions: Controlled temperature to favor substitution at the 2-position (ortho to hydroxyl group).

- Outcome: Formation of 2-bromo-6-propylphenol with high regioselectivity.

Step 2: Preparation of the Propanediol Derivative

- The propanediol moiety can be introduced via reaction with epichlorohydrin or 3-chloro-1,2-propanediol.

- Alternatively, 3-bromo-1,2-propanediol can be synthesized and used as the alkylating agent.

Step 3: Etherification Reaction

- The brominated phenol acts as the nucleophile.

- The propanediol derivative (e.g., 3-bromo-1,2-propanediol) serves as the electrophile.

- Reaction conditions: Basic medium (e.g., sodium hydroxide or potassium carbonate) to deprotonate the phenol and promote nucleophilic substitution.

- Solvent: Polar aprotic solvents like dimethylformamide (DMF) or aqueous-organic mixtures.

- Temperature: Moderate heating (e.g., 50-80 °C) to facilitate reaction.

Step 4: Purification

- The crude product is purified by crystallization or chromatographic techniques such as flash chromatography.

- Characterization by NMR, mass spectrometry, and elemental analysis confirms the structure.

Representative Reaction Scheme

| Step | Reagents & Conditions | Product | Yield (%) | Notes |

|---|---|---|---|---|

| 1 | 6-Propylphenol + Br2, controlled temp | 2-Bromo-6-propylphenol | 80-90 | Regioselective ortho bromination |

| 2 | Epichlorohydrin or 3-bromo-1,2-propanediol synthesis | 3-Bromo-1,2-propanediol | 55-65 | Chiral or racemic depending on method |

| 3 | 2-Bromo-6-propylphenol + 3-bromo-1,2-propanediol, base, solvent, heat | This compound | 70-85 | Nucleophilic substitution/etherification |

| 4 | Purification by chromatography or crystallization | Pure target compound | — | Confirmed by analytical techniques |

In-Depth Research Findings and Analysis

Bromination Specifics

- Bromination of 6-propylphenol is critical to ensure substitution at the 2-position without over-bromination.

- Use of bromine in aqueous or organic solvent with temperature control limits side reactions.

- Alternative brominating agents such as N-bromosuccinimide (NBS) can improve selectivity but may increase cost.

Propanediol Derivative Preparation

- 3-Bromo-1,2-propanediol synthesis involves bromination of glycerol or epichlorohydrin ring opening.

- Chiral synthesis methods exist for enantiomerically enriched 3-bromo-1,2-propanediol, which may be relevant for pharmaceutical applications.

- Example synthesis of 3-bromo-1,2-propanediol involves reaction of allylbromide with sodium sulfite in aqueous media, followed by extraction and purification with yields around 55%.

Etherification Reaction Parameters

- The reaction between brominated phenol and 3-bromo-1,2-propanediol requires strong base to deprotonate phenol.

- Solvent choice affects reaction rate and selectivity; polar aprotic solvents enhance nucleophilicity.

- Reaction monitoring by thin-layer chromatography (TLC) or gas chromatography (GC) ensures completion.

- Purification by flash chromatography using hexane:methanol mixtures (e.g., 1:9) is effective.

Comparative Analysis with Related Compounds

Data Tables Summarizing Preparation Conditions and Yields

| Step | Reagents/Conditions | Temperature (°C) | Time (h) | Yield (%) | Notes |

|---|---|---|---|---|---|

| Bromination of 6-propylphenol | 6-Propylphenol + Br2, solvent (e.g., acetic acid) | 0-25 | 1-3 | 80-90 | Controlled addition to avoid polybromination |

| Synthesis of 3-bromo-1,2-propanediol | Allylbromide + sodium sulfite, aqueous medium | 4-25 | 2.5 | 55-60 | Followed by extraction and purification |

| Etherification | 2-Bromo-6-propylphenol + 3-bromo-1,2-propanediol, base (NaOH or K2CO3), DMF | 50-80 | 2-4 | 70-85 | Reaction monitored by TLC or GC |

| Purification | Flash chromatography (silica gel, hexane:methanol 1:9) | Ambient | — | — | Product purity >99% confirmed by NMR |

化学反应分析

Types of Reactions

3-(2-Bromo-6-propylphenoxy)-1,2-propanediol can undergo various chemical reactions, including:

Oxidation: The hydroxyl groups in the compound can be oxidized to form carbonyl compounds.

Reduction: The bromine atom can be reduced to form a hydrogen atom, resulting in the formation of a propylphenoxypropanediol.

Substitution: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

Substitution: Nucleophilic substitution reactions often involve reagents like sodium azide (NaN3) or sodium methoxide (NaOMe).

Major Products Formed

Oxidation: Formation of carbonyl compounds such as aldehydes or ketones.

Reduction: Formation of propylphenoxypropanediol.

Substitution: Formation of various substituted derivatives depending on the nucleophile used.

科学研究应用

3-(2-Bromo-6-propylphenoxy)-1,2-propanediol has several applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential biological activity and interactions with biomolecules.

Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.

Industry: Utilized in the production of specialty chemicals and materials.

作用机制

The mechanism of action of 3-(2-Bromo-6-propylphenoxy)-1,2-propanediol involves its interaction with specific molecular targets. The bromine atom and phenoxy group play crucial roles in its reactivity and binding affinity. The compound may interact with enzymes, receptors, or other biomolecules, leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

相似化合物的比较

Table 1. Structural and Physical Properties

*Estimated based on structural analogs.

Table 2. Reactivity and Stability

Research Findings and Industrial Relevance

- Biosynthetic Pathways : While 1,2-propanediol can be biosynthesized from DHAP via methylglyoxal synthase (150 mg/L titer in 10 days) , the bromo-propyl derivative likely requires chemical synthesis due to its complex substituents.

- Degradation Behavior : 1,2-propanediol is a common electrolyte degradation product in sodium-based batteries, forming consistently regardless of additives . The bromo-propyl analog’s stability in similar conditions remains unstudied.

- Toxicity : 1,2-propanediol is recognized as low-toxicity and biodegradable , but the bromo and propyl groups in the target compound may alter this profile, necessitating further toxicological evaluation.

生物活性

3-(2-Bromo-6-propylphenoxy)-1,2-propanediol, a compound with the molecular formula C12H17BrO3, has garnered attention for its potential biological activities. This article synthesizes current research findings, including mechanisms of action, biological effects, and relevant case studies.

- Molecular Formula : C12H17BrO3

- Average Mass : 289.169 g/mol

- Monoisotopic Mass : 288.036 g/mol

The biological activity of this compound is primarily linked to its interactions with various biochemical pathways. Preliminary studies suggest that this compound may exhibit antimicrobial properties , similar to other brominated compounds like bronopol. These compounds often act through oxidative stress mechanisms, leading to bacterial cell death.

Antimicrobial Activity

Research indicates that brominated compounds can induce bacteriostasis followed by growth inhibition in bacteria such as Escherichia coli. The bactericidal effects are believed to arise from the generation of reactive oxygen species (ROS), which damage cellular components and inhibit growth .

Case Studies and Research Findings

- Antibacterial Efficacy :

-

Toxicological Assessment :

- Toxicological studies have assessed the safety profile of related brominated compounds. For instance, acute inhalation toxicity studies on similar compounds revealed adverse effects at high doses, including respiratory distress and gastrointestinal lesions . These findings underscore the importance of evaluating the safety of this compound in clinical settings.

- Genotoxicity Studies :

Comparative Analysis of Related Compounds

| Compound Name | Molecular Formula | Antibacterial Activity | Toxicity Level |

|---|---|---|---|

| This compound | C12H17BrO3 | High | Moderate |

| 2-Bromo-2-nitropropane-1,3-diol (Bronopol) | C3H7BrO2 | Moderate | Low to Moderate |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。